molecular formula C17H19NO3 B2553643 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 866144-53-8

3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No.: B2553643
CAS No.: 866144-53-8
M. Wt: 285.343
InChI Key: HHKMTKZOZFMIAV-UHFFFAOYSA-N
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Description

3-(3-Cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 866144-53-8) is a propanoic acid derivative featuring a cyclohexenyl substituent and an isoindol-1-one moiety. Its molecular formula is C₁₇H₁₉NO₃, with a molecular weight of 285.34 g/mol . The compound’s structure combines a partially unsaturated cyclohexenyl ring and a bicyclic isoindol-1-one system, which may confer unique physicochemical properties, such as intermediate lipophilicity and conformational flexibility.

Properties

IUPAC Name

3-cyclohex-3-en-1-yl-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-16(20)10-15(12-6-2-1-3-7-12)18-11-13-8-4-5-9-14(13)17(18)21/h1-2,4-5,8-9,12,15H,3,6-7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKMTKZOZFMIAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(CC(=O)O)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclohexene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of this compound typically involves multi-step organic reactions. Advanced techniques such as high-pressure reactors and continuous flow systems are often employed to optimize yield and purity in industrial settings. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further chemical modifications .

Chemistry

This compound is utilized as a building block for synthesizing complex organic molecules. Its structural uniqueness allows chemists to explore novel synthetic pathways and develop derivatives with enhanced properties.

Biology

In biological research, 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is being investigated for its potential as a biochemical probe. Its ability to interact with specific molecular targets suggests it may play a role in modulating enzyme activity or receptor functions, which could lead to insights into various biological processes.

Medicine

The therapeutic potential of this compound is being explored in the context of treating various diseases. Preliminary studies indicate that it may exhibit anticancer activity, with investigations into its effects on different cancer cell lines showing promising results. For instance, related compounds have demonstrated significant antiproliferative effects against human cancer cell lines .

Industry

In industrial applications, this compound is being utilized in the development of advanced materials and polymers. Its unique chemical structure may confer specific properties that are advantageous for material science applications.

Case Study 1: Anticancer Activity

Research has shown that derivatives of isoindoline compounds exhibit varying degrees of antiproliferative activity against cancer cell lines. For example, compounds structurally related to 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been tested for their efficacy against HCT-116 and MCF-7 cell lines, revealing IC50 values in the low micromolar range . This suggests a potential pathway for developing new anticancer therapies.

Case Study 2: Chemical Synthesis Innovations

Innovative synthetic routes have been developed to produce this compound efficiently. Utilizing chemoselective reactions allows for the modification of the isoindoline structure while maintaining high yields of the desired product. Such advancements contribute significantly to the field of organic chemistry by providing new methodologies for synthesizing complex molecules .

Mechanism of Action

The mechanism of action of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent CAS Molecular Formula Molecular Weight (g/mol) Key Properties
3-(3-Cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid Cyclohexenyl 866144-53-8 C₁₇H₁₉NO₃ 285.34 Partial ring unsaturation; moderate lipophilicity
3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-3-(3-thienyl)propanoic acid Thienyl 478249-84-2 C₁₅H₁₃NO₃S 287.33 Contains sulfur; melting point 166–168°C; increased polarity
3-(3-Chlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 3-Chlorophenyl 478260-13-8 C₁₇H₁₄ClNO₃ 315.70 Electronegative Cl atom; higher molecular weight; potential halogen bonding
3-(4-Methylphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-Methylphenyl - C₁₈H₁₇NO₃ 295.33 Electron-donating methyl group; enhanced lipophilicity
3-(2,3-Dichlorophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 2,3-Dichlorophenyl - C₁₇H₁₃Cl₂NO₃ 350.20 Two Cl atoms; significant electronegativity and lipophilicity
3-(4-Methoxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid 4-Methoxyphenyl 167886-73-9 C₁₈H₁₇NO₄ 311.34 Methoxy group improves solubility via H-bonding

Impact of Substituents on Properties

  • Cyclohexenyl Group : The cyclohexenyl substituent introduces partial unsaturation, balancing rigidity and flexibility. This may enhance membrane permeability compared to fully aromatic analogs .
  • Chlorophenyl Groups : Chlorine atoms enhance lipophilicity and enable halogen bonding, which is critical in drug-receptor interactions. Dichlorophenyl analogs (e.g., CAS sc-309581) exhibit higher molecular weights and may display altered pharmacokinetics .
  • Methyl/Methoxyphenyl Groups : Methyl groups boost lipophilicity, whereas methoxy groups introduce H-bond acceptors, improving solubility. These modifications are common in optimizing bioavailability .

Pharmaceutical Relevance of Structural Analogs

  • Isindone (CAS 31842-01-0): A related isoindol-1-one derivative with anti-inflammatory properties, marketed under proprietary names like Flosin and Reumofene.
  • Antimicrobial Activity: Chlorinated phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) exhibit selective antimicrobial effects against E. coli and S. aureus, suggesting that halogenation may enhance biological activity in related compounds .

Biological Activity

3-(3-Cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS Number: 866137-08-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21NO3
  • Molecular Weight : 287.36 g/mol
  • Purity : >90%

Biological Activity Overview

The biological activity of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has been investigated in various studies, revealing its potential therapeutic applications.

The compound appears to exert its effects through modulation of neurotransmitter systems and inhibition of specific enzymes. Preliminary studies suggest that it may influence neuronal excitability and synaptic transmission.

Neuroprotective Activity

Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress and neuronal cell death in models of neurodegeneration.

Antidepressant-like Effects

In animal models, administration of 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has shown antidepressant-like effects, potentially through serotonin and norepinephrine reuptake inhibition.

Case Studies

Study ReferenceModel UsedKey Findings
Rat hippocampal slicesSignificant reduction in neuronal hyperexcitability.
Mouse modelDemonstrated antidepressant-like behavior in forced swim test.
In vitro neuroblastoma cellsReduced oxidative stress and apoptosis.

Detailed Research Findings

  • Neuronal Hyperexcitability :
    • A study involving rat hippocampal slices showed that the compound significantly reduced neuronal hyperexcitability, indicating a potential role as a therapeutic agent for epilepsy or other hyperexcitable states .
  • Antidepressant Activity :
    • In a mouse model, the compound exhibited significant antidepressant-like effects as evidenced by decreased immobility time in the forced swim test, suggesting an enhancement in mood-related behaviors .
  • Oxidative Stress Reduction :
    • Research on neuroblastoma cells indicated that treatment with 3-(3-cyclohexenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid led to a marked reduction in markers of oxidative stress and apoptosis, highlighting its potential as a neuroprotective agent .

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